molecular formula C12H22N4O2 B2528439 tert-butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate CAS No. 2226182-25-6

tert-butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2528439
CAS No.: 2226182-25-6
M. Wt: 254.334
InChI Key: KILYJSLNGQJMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups and controlled reaction environments helps in minimizing side reactions and maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines.

Scientific Research Applications

tert-Butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved depend on the specific biological system and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-aminonaphthalen-1-yl)carbamate
  • tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
  • tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate

Uniqueness

tert-Butyl N-(5-amino-1-butyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structural features, such as the presence of a butyl group and a pyrazole ring. These structural elements contribute to its distinct reactivity and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

tert-butyl N-(5-amino-1-butylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-5-6-7-16-9(13)8-10(15-16)14-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILYJSLNGQJMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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